1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine
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Overview
Description
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine is a synthetic nucleoside analog. This compound is notable for its unique structure, which includes a fluorine atom and a deoxygenated sugar moiety. It has garnered significant interest in the fields of medicinal chemistry and antiviral research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Fluorination: Introduction of the fluorine atom into the sugar moiety.
Deoxygenation: Removal of oxygen atoms from specific positions on the sugar ring.
Glycosylation: Attachment of the modified sugar to the cytosine base.
Reaction conditions for these steps may involve the use of strong acids or bases, specific catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B virus.
Mechanism of Action
The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine involves its incorporation into viral DNA or RNA, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases and other enzymes critical for the replication process, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as:
Zidovudine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS.
Lamivudine (3TC): Another antiretroviral drug used to treat HIV and hepatitis B.
Emtricitabine (FTC): Used in combination with other medications to treat HIV.
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in improved efficacy, reduced resistance, and better tolerability compared to other nucleoside analogs .
Properties
CAS No. |
405238-91-7 |
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Molecular Formula |
C9H10FN3O3 |
Molecular Weight |
227.19 g/mol |
IUPAC Name |
4-amino-1-[(2S,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-3,5,8,14H,4H2,(H2,11,12,15)/t5-,8-/m0/s1 |
InChI Key |
KXCHLAARWGPSAG-XNCJUZBTSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@H](O2)CO)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F |
Origin of Product |
United States |
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